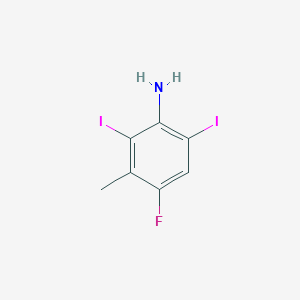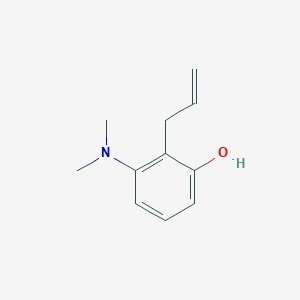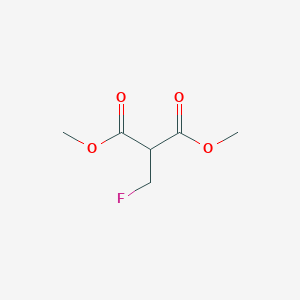
Dimethyl (fluoromethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (fluoromethyl)propanedioate is an organic compound with the molecular formula C6H9FO4 It is a derivative of propanedioic acid, where two methoxy groups and one fluoromethyl group are attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (fluoromethyl)propanedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion of dimethyl propanedioate can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with a fluoromethyl halide (e.g., fluoromethyl iodide) to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (fluoromethyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields fluoromethylmalonic acid.
Applications De Recherche Scientifique
Dimethyl (fluoromethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which dimethyl (fluoromethyl)propanedioate exerts its effects involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A closely related compound where the fluoromethyl group is replaced by a hydrogen atom.
Diethyl propanedioate: Similar structure but with ethyl groups instead of methyl groups.
Methyl fluoromalonate: Another fluorinated derivative with a similar structure.
Uniqueness
Dimethyl (fluoromethyl)propanedioate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
83049-85-8 |
|---|---|
Formule moléculaire |
C6H9FO4 |
Poids moléculaire |
164.13 g/mol |
Nom IUPAC |
dimethyl 2-(fluoromethyl)propanedioate |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3 |
Clé InChI |
QPBVIASOCZLEGZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CF)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
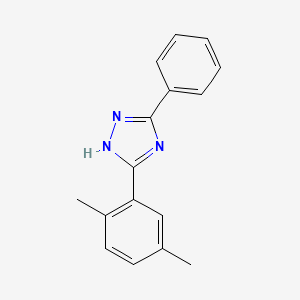
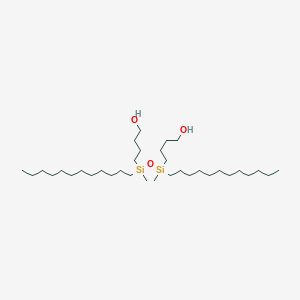
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
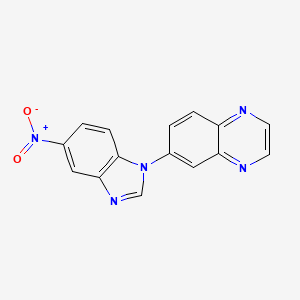
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
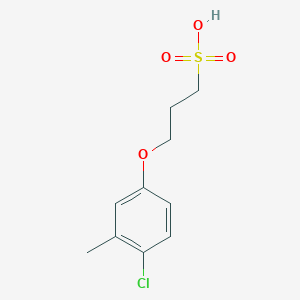

![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
